3,5-Dichloro-2',4'-difluorobenzophenone
Description
3,5-Dichloro-2',4'-difluorobenzophenone is a halogenated benzophenone derivative featuring chlorine substituents at the 3- and 5-positions of one benzene ring and fluorine substituents at the 2'- and 4'-positions of the second ring. This compound is primarily utilized in organic synthesis and industrial chemical production due to its electron-withdrawing halogen substituents, which enhance reactivity and stability in cross-coupling reactions .
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(2,4-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F2O/c14-8-3-7(4-9(15)5-8)13(18)11-2-1-10(16)6-12(11)17/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJQRYVPNNISIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216635 | |
| Record name | Methanone, (3,5-dichlorophenyl)(2,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094311-96-2 | |
| Record name | Methanone, (3,5-dichlorophenyl)(2,4-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094311-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (3,5-dichlorophenyl)(2,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2’,4’-difluorobenzophenone typically involves the acylation of 3,5-dichloro-2,4-difluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 3,5-Dichloro-2’,4’-difluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2’,4’-difluorobenzophenone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine and fluorine atoms on the benzene rings can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted benzophenone derivatives.
Reduction: 3,5-Dichloro-2’,4’-difluorobenzhydrol.
Oxidation: 3,5-Dichloro-2’,4’-difluorobenzoic acid.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Agents
Research indicates that derivatives of 3,5-dichloro-2',4'-difluorobenzophenone exhibit antimicrobial properties. These compounds are being explored for their potential use in developing new antibiotics or antifungal agents. For instance, studies have shown that modifications to the benzophenone structure can enhance activity against resistant bacterial strains .
Anti-inflammatory and Analgesic Properties
The compound has also been investigated for its anti-inflammatory effects. Some studies suggest that it may inhibit certain pathways involved in inflammation, making it a candidate for pain relief formulations .
Agrochemical Applications
Herbicides and Pesticides
The compound's structural characteristics allow it to act as a precursor in the synthesis of herbicides and pesticides. Research has demonstrated its effectiveness in controlling specific weed species while being less harmful to crops than traditional herbicides .
Material Science Applications
Polymer Production
3,5-Dichloro-2',4'-difluorobenzophenone is utilized in the production of high-performance polymers such as polyether ether ketones (PEEK) and polyether ketones (PEK). These polymers are known for their thermal stability and chemical resistance, making them suitable for aerospace and automotive applications .
The compound is classified as corrosive and poses acute toxicity risks if mishandled. Safety data sheets recommend proper handling procedures to mitigate exposure risks during synthesis and application . Environmental assessments are crucial to ensure that its use does not adversely affect ecosystems.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2’,4’-difluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared below with structurally related benzophenones and halogenated aromatic compounds:
Table 1: Key Properties of 3,5-Dichloro-2',4'-difluorobenzophenone and Analogs
Key Observations :
Halogen Positioning: The 3,5-dichloro-2',4'-difluoro substitution pattern introduces steric hindrance and electronic effects distinct from 3,4-difluoro or 4,4'-difluoro analogs. The latter exhibit lower molecular weights (218.19 vs. 287.0) due to fewer halogens . The 4,4'-difluorobenzophenone has a defined melting point (106–109°C), suggesting higher crystallinity compared to the target compound, where melting data are unavailable .
Functional Group Diversity: Compounds like 3,5-diamino-4-chlorobenzotrifluoride () demonstrate how replacing the benzophenone carbonyl with amino and trifluoromethyl groups shifts applications toward specialty chemicals rather than synthesis intermediates .
Biological Activity
3,5-Dichloro-2',4'-difluorobenzophenone (DCDFBP) is a synthetic organic compound belonging to the benzophenone family. Its unique structure, characterized by two chlorine and two fluorine substituents on the benzene rings, imparts significant biological activity. This article explores the biological mechanisms, effects, and potential applications of DCDFBP, supported by data tables and relevant case studies.
Chemical Structure and Properties
DCDFBP can be represented by the following chemical formula:
Structural Features
- Chlorine Atoms : The presence of chlorine atoms enhances lipophilicity and alters electronic properties.
- Fluorine Atoms : Fluorine increases the stability and reactivity of the compound.
DCDFBP exhibits its biological activity primarily through interactions with various molecular targets:
- Enzyme Inhibition : It can bind to active or allosteric sites on enzymes, inhibiting their catalytic functions. This mechanism is critical in modulating metabolic pathways and cellular functions.
- Receptor Modulation : DCDFBP has been shown to interact with nuclear receptors, influencing gene expression related to endocrine functions .
Biological Effects
The biological effects of DCDFBP have been studied in various contexts:
Toxicological Profile
DCDFBP has demonstrated a range of toxicological effects in both in vitro and in vivo studies:
- Cytotoxicity : Studies indicate that DCDFBP can induce cytotoxic effects in human cell lines, with IC50 values varying based on cell type. For example, an IC50 value of approximately 15 µM was observed in breast cancer cell lines .
- Genotoxicity : Evidence suggests that DCDFBP may cause DNA damage as indicated by increased micronuclei formation in exposed cells .
Data Table: Biological Activity Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | IC50 ~ 15 µM | |
| Genotoxicity | Increased micronuclei | |
| Enzyme Inhibition | Competitive inhibition | |
| Receptor Activation | Modulation of ER signaling |
Case Study 1: Cytotoxic Effects in Cancer Cells
A study conducted on various cancer cell lines demonstrated that DCDFBP exhibits selective cytotoxicity. The compound was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cells. Results indicated significant cell death at concentrations above 10 µM, suggesting potential for therapeutic applications in oncology .
Case Study 2: Endocrine Disruption Potential
Research evaluating the endocrine-disrupting potential of DCDFBP revealed its ability to activate estrogen receptors (ERα and ERβ). In reporter assays, DCDFBP showed a dose-dependent increase in transcriptional activity, indicating its role as a potential endocrine disruptor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
